molecular formula C7H14F2N2O2 B1227843 2-(Difluoromethyl)lysine

2-(Difluoromethyl)lysine

Cat. No.: B1227843
M. Wt: 196.2 g/mol
InChI Key: WNICGTIQUHHISW-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)lysine is a fluoroamino acid that is derived from lysine, with a difluoromethyl group attached at the second position.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)lysine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts for substitution reactions. Conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H14F2N2O2

Molecular Weight

196.2 g/mol

IUPAC Name

(2S)-2,6-diamino-2-(difluoromethyl)hexanoic acid

InChI

InChI=1S/C7H14F2N2O2/c8-5(9)7(11,6(12)13)3-1-2-4-10/h5H,1-4,10-11H2,(H,12,13)/t7-/m1/s1

InChI Key

WNICGTIQUHHISW-SSDOTTSWSA-N

Isomeric SMILES

C(CCN)C[C@@](C(F)F)(C(=O)O)N

Canonical SMILES

C(CCN)CC(C(F)F)(C(=O)O)N

Synonyms

2-(difluoromethyl)lysine
alpha-difluoromethyllysine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.